
1,2-Thiaselenolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Thiaselenolane is a five-membered heterocyclic compound containing both sulfur and selenium atoms. This unique combination of elements in a single ring structure imparts distinctive chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Thiaselenolane can be synthesized through several methods, often involving the reaction of selenium dichloride with divinyl sulfide at low temperatures. The reaction typically proceeds in chloroform at -50°C, yielding a six-membered heterocycle, which then rearranges to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of selenium dihalides and divinyl sulfide under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Thiaselenolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and sulfones.
Reduction: Reduction reactions can yield selenides and thiols.
Substitution: Nucleophilic substitution reactions are common, where selenium or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium selenide and thiolate ions are employed under mild conditions.
Major Products Formed:
Oxidation: Selenoxides and sulfones.
Reduction: Selenides and thiols.
Substitution: Various substituted thiaselenolanes.
Applications De Recherche Scientifique
1,2-Thiaselenolane has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of other heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing into its use as an antioxidant and in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: this compound is used in the development of materials with unique electrical and optical properties.
Mécanisme D'action
The mechanism of action of 1,2-Thiaselenolane involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can mimic the activity of glutathione peroxidase, reducing oxidative stress by neutralizing reactive oxygen species.
Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative stress pathways, providing protective effects against cellular damage.
Comparaison Avec Des Composés Similaires
1,3-Thiaselenolane: Another five-membered heterocycle with sulfur and selenium, but with different structural properties and reactivity.
1,4-Thiaselenolane: A six-membered ring compound with sulfur and selenium, exhibiting distinct chemical behavior.
Selenoxides and Sulfones: Oxidized derivatives of thiaselenolanes with unique properties.
Uniqueness of 1,2-Thiaselenolane: this compound stands out due to its specific ring structure, which imparts unique reactivity and stability.
Propriétés
Numéro CAS |
5688-16-4 |
|---|---|
Formule moléculaire |
C3H6SSe |
Poids moléculaire |
153.12 g/mol |
Nom IUPAC |
thiaselenolane |
InChI |
InChI=1S/C3H6SSe/c1-2-4-5-3-1/h1-3H2 |
Clé InChI |
XMBPHRKPBTYGNM-UHFFFAOYSA-N |
SMILES canonique |
C1CS[Se]C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


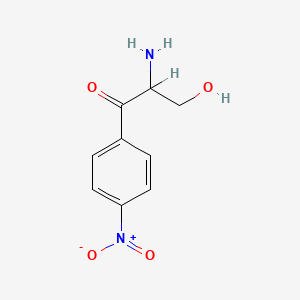
![2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole](/img/structure/B14737613.png)
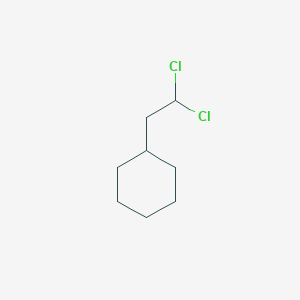
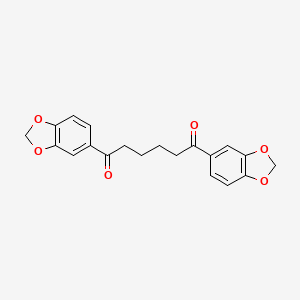
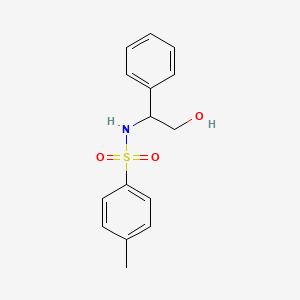
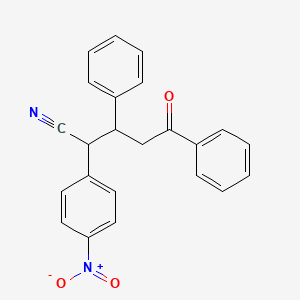
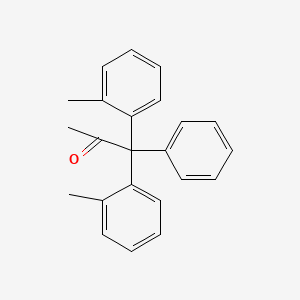
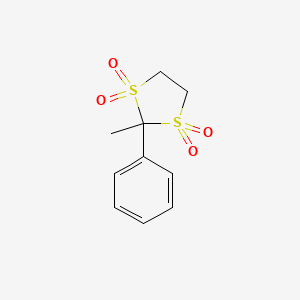
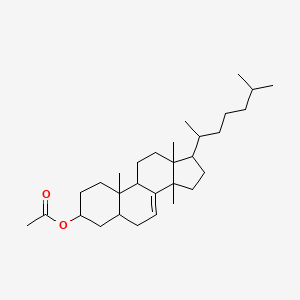
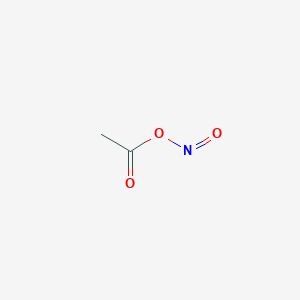
![Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane](/img/structure/B14737645.png)

![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
